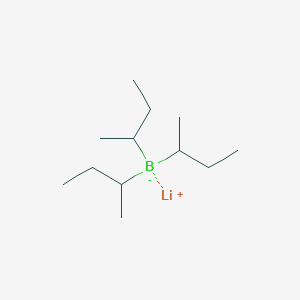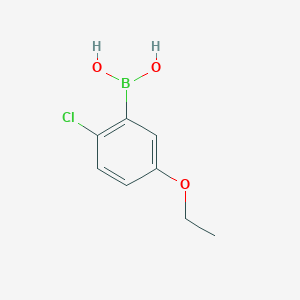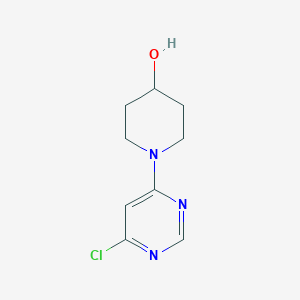
5-Chloro-2-methoxy-4-methylpyridine
Vue d'ensemble
Description
5-Chloro-2-methoxy-4-methylpyridine is a chemical compound. It is a pesticide intermediate .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-4-methylpyridine has been reported in several methods . One of the methods involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the use of a glass pressure reactor with cross-beam stirrer charged under argon with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a hydrogenation catalyst .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-methylpyridine is a solid at room temperature . It has a molecular weight of 157.6 .Applications De Recherche Scientifique
-
Synthesis and Application of Trifluoromethylpyridines
- Scientific Field : Agrochemical and Pharmaceutical Industries .
- Summary of Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests .
- Methods of Application : The synthesis of TFMP derivatives involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of 2-Amino-4-Methylpyridinium-4-Hydroxybenzolate Crystals
- Scientific Field : Material Science .
- Summary of Application : Organic nonlinear optical (NLO) single crystals of 2-amino-4-methylpyridinium-4-hydroxybenzolate (2A4MP4HB) were grown for use in optoelectronics devices .
- Methods of Application : The crystals were grown by slow solvent evaporation (SSE) method .
- Results or Outcomes : The title compound belongs to centrosymmetric space group P21/c in a monoclinic crystal system .
-
Synthesis of 5-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
- Scientific Field : Organic Chemistry .
- Summary of Application : This compound is a derivative of “5-Chloro-2-methoxy-4-methylpyridine” and can be used in various organic synthesis processes .
- Methods of Application : The specific synthesis methods and experimental procedures would depend on the particular reaction being carried out .
- Results or Outcomes : The product is a white powder with a melting point of 127-129°C .
-
Synthesis of 2-Chloro-5-methylpyridine
- Scientific Field : Pesticide Industry .
- Summary of Application : 2-Chloro-5-methylpyridine is a pesticide intermediate .
- Methods of Application : The specific synthesis methods and experimental procedures would depend on the particular reaction being carried out .
- Results or Outcomes : The product is a liquid with a boiling point of 97°C/30 mmHg and a density of 1.169 g/mL at 25°C .
-
Synthesis of Pyridinylimidazole-Type p38α Mitogen Activated Protein Kinase Inhibitors
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors are used in the treatment of diseases like rheumatoid arthritis, psoriasis, Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .
- Methods of Application : The synthesis of these inhibitors involves several steps, starting from 2-fluoro-4-methylpyridine .
- Results or Outcomes : The optimized synthesis of these inhibitors resulted in a total yield of 29.4% in 7 linear steps .
-
Synthesis of 2-Amino-4-Methylpyridinium-4-Hydroxybenzolate Crystals
- Scientific Field : Material Science .
- Summary of Application : These crystals are used in optoelectronics devices .
- Methods of Application : The crystals were grown by slow solvent evaporation (SSE) method .
- Results or Outcomes : The title compound belongs to centrosymmetric space group P21/c in a monoclinic crystal system .
Safety And Hazards
5-Chloro-2-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUAUPSFZGBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630889 | |
| Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-methylpyridine | |
CAS RN |
851607-29-9 | |
| Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Bis[3-(triethoxysilyl)propyl]urea](/img/structure/B1592831.png)





![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)


